Cas no 73259-81-1 ((2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid)
(2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- N(alpha)-boc-L-2,3-diaminopropionic acid
- Boc-Dap
- Boc-Dap-OH
- Boc-Dpr-OH, N-Boc-L-2,3-diaminopropanoic acid
- Na-Boc-L-2,3-diaminopropionic acid
- N-t-BOC--amino-L-alanine
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid
- (S)-3-amino-2-(tertbutoxycarbonylamino)propanoic acid
- (s)-3-Amino-2-tert-butoxycarbonylamino-propionic acid
- 3-Amino-2-tert-butoxycarbonylamino-propionic acid
- Boc-Dapa-OH
- Boc-Dap-OH(Na-Boc-2,3-Diaminopropionic acid)
- Boc-L-2,3-diaminopropionic acid
- BOC-L-DAP-OH
- N-alpha-Boc-(S)-2,3-diaminopropionic acid
- Nalpha-BOC-L-beta-aminoalanine
- N-alpha-L-(Butoxycarbonyl)-2,3-diaMinopropionic acid
- N-T-BOC-BETA-AMINO-L-ALANINE
- (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (S)-3-AMino-2-Boc-propionic acid
- Boc-Dpr-OH
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- Nα-BOC-(S)-β-aminoalanine
- Nα-Boc-L-β-aminoalanine
- N2-(tert-Butoxycarbonyl)-(S)-2,3-diaminopropionic acid
- N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid
- 3-Amino-N-Boc-L-alanine
- 3-Amino-N-(tert-butoxycarbonyl)-L-alanine
- Nα-Boc-2,3-diaminopropionic Acid
- 3-Amino-(tert-butoxycarbonyl)-L-alanine
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid
- (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid
- 3-amino-N-(tert-butoxycarbonyl)alanine
- CS-W008325
- (s)-3-amino-2-boc-aminopropanoic acid
- (S)-3-amino-2-tert-butoxycarbonylamino propionic acid
- (N-Boc-beta-amino)-Ala-OH
- MFCD00236843
- Boc-L-Dap
- GS-6687
- SCHEMBL646750
- DTXSID90373154
- (S)-2-tert-Butoxycarbonylamino-3-amino-propionic acid
- 3-Amino-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-alanine
- N-ALPHA-T-BUTYLOXYCARBONYL-L-2,3-DIAMINOPROPIONIC ACID
- (2S)-3-amino-2-[[(tert-butoxy)carbonyl]amino]propanoic acid
- Nalpha-Boc-2,3-diaminopropionic Acid
- N-Boc-L-2,3-diaminopropanoic acid
- L-Alanine, 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-
- 73259-81-1
- (2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- FD1049
- (2S)-3-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- H-L-Dap(Boc)-OH
- KRJLRVZLNABMAT-YFKPBYRVSA-N
- HY-W008325
- A936332
- AKOS015910095
- Boc-Dap-OH, >=98.0% (TLC)
- N-Boc-beta-amino-L-alanine;(2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid;
- N-Boc-beta-amino-L-alanine
- EN300-246237
- (S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
- (2S)-2-(tert-butyloxycarbonylamino)-3-aminopropionic acid
- AKOS007930034
- AC-5655
- (2S)-2-tert-Butoxycarbonylamino-3-aminopropionic acid
- 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine
- Alanine, 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-
- (2S) -2-tert-Butoxycarbonylamino-3-aminopropionic acid
- N-Alpha-Boc-Beta-Amino-L-Alanine
- A2470
- (2S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid
- 3-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine;
-
- MDL: MFCD00236843
- Inchi: 1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
- InChI Key: KRJLRVZLNABMAT-YFKPBYRVSA-N
- SMILES: O(C(N[C@H](C(=O)O)CN)=O)C(C)(C)C
Computed Properties
- Exact Mass: 204.11100
- Monoisotopic Mass: 204.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -2.7
- Topological Polar Surface Area: 102A^2
Experimental Properties
- Color/Form: Solids
- Density: 1.1890
- Melting Point: 210 °C (dec.)
- Boiling Point: 364.4 °C at 760 mmHg
- Flash Point: 174.2 °C
- Refractive Index: 1.488
- PSA: 101.65000
- LogP: 1.01420
- Specific Rotation: -5.5 º (c=1, acetic acid)
- Optical Activity: [α]20/D +5.5±1°, c = 1% in methanol: water (1:1)
- Solubility: Not determined
(2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:10
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S24/25
(2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B391685-100mg |
N-Boc-L-2,3-diaminopropanoic Acid |
73259-81-1 | 100mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B391685-1g |
N-Boc-L-2,3-diaminopropanoic Acid |
73259-81-1 | 1g |
$ 75.00 | 2023-04-18 | ||
| TRC | B391685-5g |
N-Boc-L-2,3-diaminopropanoic Acid |
73259-81-1 | 5g |
$ 167.00 | 2023-04-18 | ||
| TRC | B391685-10g |
N-Boc-L-2,3-diaminopropanoic Acid |
73259-81-1 | 10g |
$ 240.00 | 2023-04-18 | ||
| abcr | AB175000-1 g |
N-alpha-t-Butyloxycarbonyl-L-2,3-diaminopropionic acid, 95% (Boc-L-Dap-OH); . |
73259-81-1 | 95% | 1 g |
€68.30 | 2023-07-20 | |
| abcr | AB175000-5 g |
N-alpha-t-Butyloxycarbonyl-L-2,3-diaminopropionic acid, 95% (Boc-L-Dap-OH); . |
73259-81-1 | 95% | 5 g |
€110.40 | 2023-07-20 | |
| abcr | AB175000-10 g |
N-alpha-t-Butyloxycarbonyl-L-2,3-diaminopropionic acid, 95% (Boc-L-Dap-OH); . |
73259-81-1 | 95% | 10 g |
€144.40 | 2023-07-20 | |
| abcr | AB175000-25 g |
N-alpha-t-Butyloxycarbonyl-L-2,3-diaminopropionic acid, 95% (Boc-L-Dap-OH); . |
73259-81-1 | 95% | 25 g |
€261.10 | 2023-07-20 | |
| abcr | AB175000-100 g |
N-alpha-t-Butyloxycarbonyl-L-2,3-diaminopropionic acid, 95% (Boc-L-Dap-OH); . |
73259-81-1 | 95% | 100 g |
€745.50 | 2023-07-20 | |
| ChemScence | CS-W008325-1g |
Boc-Dap-OH |
73259-81-1 | ≥97.0% | 1g |
$7.0 | 2022-04-26 |
(2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid Suppliers
(2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid
Introduction to (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid (CAS No. 73259-81-1)
(2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid, also known as Boc-L-Asp(OH), is a versatile compound widely used in the fields of chemical biology and medicinal chemistry. This compound is a protected form of the amino acid aspartic acid, which plays a crucial role in various biological processes and is a key building block in the synthesis of peptides and proteins.
The chemical structure of (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which ensures that the amino functionality remains inert during synthetic manipulations. This protection strategy is essential for the selective modification of other functional groups and for preventing unwanted side reactions during multistep syntheses.
Recent advancements in the field of peptide chemistry have highlighted the importance of (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Boc-L-Asp(OH) can be effectively utilized in the synthesis of peptidomimetics with enhanced pharmacological properties. These peptidomimetics exhibit improved stability, bioavailability, and target specificity, making them promising candidates for the treatment of various diseases, including cancer and neurodegenerative disorders.
In addition to its applications in drug discovery, (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid is also used in the study of protein-protein interactions and post-translational modifications. The ability to selectively deprotect the Boc group under mild conditions allows researchers to investigate the functional roles of specific amino acids within complex protein structures. This has led to significant insights into the mechanisms underlying cellular signaling pathways and disease pathogenesis.
The synthesis of (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid typically involves several well-established methods. One common approach involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction selectively introduces the Boc protecting group onto the amino group, yielding Boc-L-Asp(OH) with high purity and yield. The resulting compound can then be further modified or incorporated into larger molecular architectures as needed.
The physical and chemical properties of (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid are well-characterized. It is a white crystalline solid with a molecular weight of 243.27 g/mol. The compound is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), making it suitable for use in various aqueous and organic reaction conditions. Its stability under standard laboratory conditions ensures that it can be stored and handled without significant degradation.
From a safety perspective, (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid is generally considered safe when handled according to standard laboratory protocols. However, it is important to follow appropriate safety guidelines to minimize exposure to potential irritants or sensitizers. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound.
In conclusion, (2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid (CAS No. 73259-81-1) is a valuable reagent in chemical biology and medicinal chemistry due to its versatile applications in peptide synthesis, drug discovery, and protein research. Its unique chemical structure and properties make it an indispensable tool for scientists working at the interface of chemistry and biology.
73259-81-1 ((2S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid) Related Products
- 76387-70-7(BOC-D-DAP-OH)
- 259825-43-9(N-b-Boc-D-2,3-diaminopropionic Acid)
- 159002-17-2(3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid)
- 701913-54-4(Alanine,3-[[(1,1-dimethylethoxy)carbonyl]amino]-N-methyl-)
- 61040-20-8((S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate)
- 77215-54-4(Boc-Dap-OtBu hydrochloride salt)
- 94778-71-9((2S)-2-{(tert-butoxy)carbonylamino}-3-(dimethylamino)propanoic acid)
- 851653-36-6(BOC-Aza-DL-Leucine)
- 88971-40-8(L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-)
- 110755-32-3(Na-Boc-(R)-2-amino-3-(dimethylamino)propionic Acid)